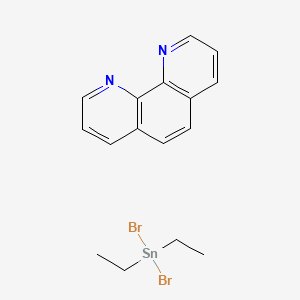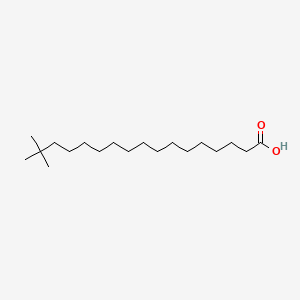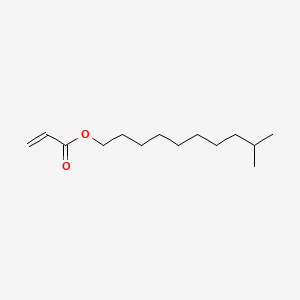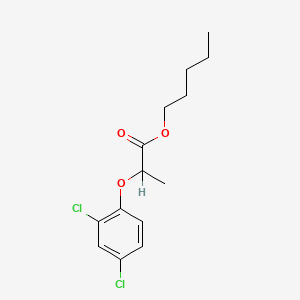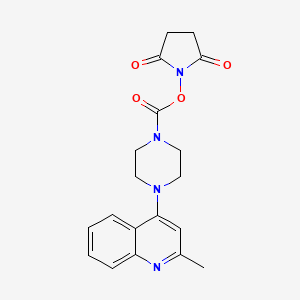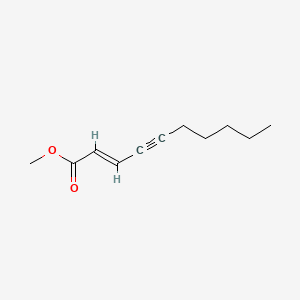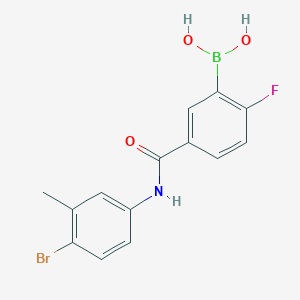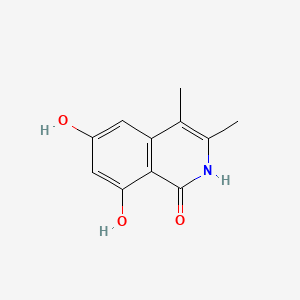
1,1,2,4-Tetrachlorobuta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,4-Tetrachlorobuta-1,3-diene is an organic compound with the molecular formula C4H2Cl4. It is a chlorinated derivative of butadiene and is known for its unique chemical properties and reactivity. This compound is used in various industrial and research applications due to its ability to undergo multiple types of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,2,4-Tetrachlorobuta-1,3-diene can be synthesized through several methods. One common approach involves the chlorination of butadiene. The reaction typically requires the presence of a catalyst and controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the use of specific catalysts, are optimized to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,4-Tetrachlorobuta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, such as hydrogen halides, leading to the formation of more complex chlorinated compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen halides, alkali metals, and other nucleophiles. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted butadienes, while addition reactions can produce more heavily chlorinated derivatives .
Aplicaciones Científicas De Investigación
1,1,2,4-Tetrachlorobuta-1,3-diene is used in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds and is used in studies of reaction mechanisms and kinetics.
Biology: The compound is used in research to study the effects of chlorinated hydrocarbons on biological systems.
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 1,1,2,4-tetrachlorobuta-1,3-diene exerts its effects involves its ability to undergo various chemical reactions. The compound’s reactivity is influenced by the presence of multiple chlorine atoms, which can stabilize intermediates and facilitate reaction pathways. Molecular targets and pathways involved in its reactions include nucleophilic attack on carbon-chlorine bonds and electrophilic addition to the double bonds .
Comparación Con Compuestos Similares
Similar Compounds
1,1,4,4-Tetrachlorobuta-1,3-diene: Another chlorinated butadiene derivative with similar reactivity but different substitution patterns.
1,1,2,3-Tetrachlorobuta-1,3-diene: A compound with a different arrangement of chlorine atoms, leading to variations in reactivity and applications.
Uniqueness
1,1,2,4-Tetrachlorobuta-1,3-diene is unique due to its specific arrangement of chlorine atoms, which influences its chemical behavior and reactivity. This compound’s ability to undergo a wide range of reactions makes it valuable in both research and industrial applications .
Propiedades
Número CAS |
34867-83-9 |
|---|---|
Fórmula molecular |
C4H2Cl4 |
Peso molecular |
191.9 g/mol |
Nombre IUPAC |
(3E)-1,1,2,4-tetrachlorobuta-1,3-diene |
InChI |
InChI=1S/C4H2Cl4/c5-2-1-3(6)4(7)8/h1-2H/b2-1+ |
Clave InChI |
ZDJLREHQIYLCNP-OWOJBTEDSA-N |
SMILES isomérico |
C(=C/Cl)\C(=C(Cl)Cl)Cl |
SMILES canónico |
C(=CCl)C(=C(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


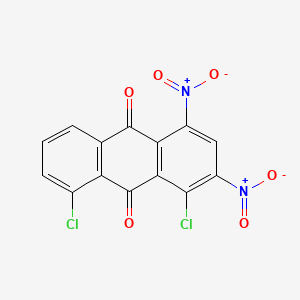
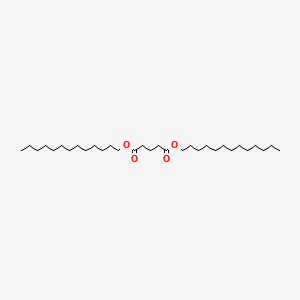
![3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl)propan-1-amine](/img/structure/B12643497.png)
![17-Methoxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-ol](/img/structure/B12643498.png)
